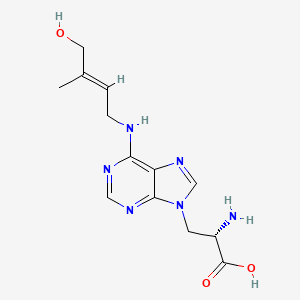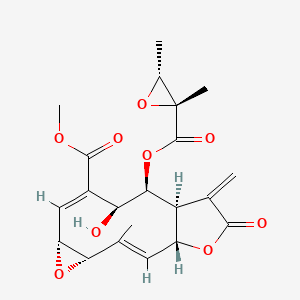![molecular formula C19H14ClNO4 B1232792 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid CAS No. 51806-88-3](/img/structure/B1232792.png)
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[76102,7012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is a complex organic compound with a unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, chlorination, and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: Known for their biological activities and used in medicinal chemistry.
Indoles: Important in drug development due to their diverse biological properties.
Quinolones: Widely used as antibiotics and have a similar heterocyclic structure.
Uniqueness
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51806-88-3 |
|---|---|
Molekularformel |
C19H14ClNO4 |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid |
InChI |
InChI=1S/C19H14ClNO4/c1-9-13(8-17(22)23)15-6-11(25-2)7-16-14-5-10(20)3-4-12(14)19(24)21(9)18(15)16/h3-7H,8H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
OTFVYCPQODZVIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O |
Kanonische SMILES |
CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O |
Key on ui other cas no. |
51806-88-3 |
Synonyme |
10-chloro-2-methoxy-5-methyl-7H-pyrrolo(3,2,1-d,e)phenanthrid-7-one-4-acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[3-(carbamoylamino)prop-1-ynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-N-prop-2-enyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1232711.png)





![(4-Fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone](/img/structure/B1232720.png)





![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-trimethylaminoethylphosphonate)](/img/structure/B1232731.png)

